

A Comprehensive Technical Guide to 2-(4-Methoxyphenoxy)acetamide

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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)acetamide

Cat. No.: B189527

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IUPAC Name: **2-(4-methoxyphenoxy)acetamide**

This technical guide provides an in-depth overview of **2-(4-methoxyphenoxy)acetamide** and the broader class of phenoxy acetamide derivatives, targeting researchers, scientists, and professionals in drug development. The document outlines the synthesis, potential therapeutic applications, and associated biological data, supported by detailed experimental protocols and pathway visualizations.

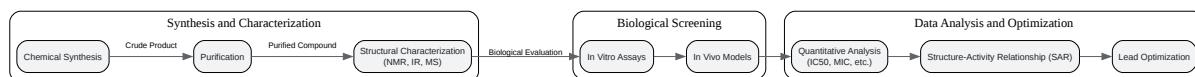
Physicochemical Properties

While specific experimental data for **2-(4-methoxyphenoxy)acetamide** is not extensively available in public literature, its properties can be predicted based on its structure and data from similar compounds.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₃	VSNCHEM
Molecular Weight	181.19 g/mol	VSNCHEM
SMILES	O=C(N)COC1=CC=C(OC)C=C1	VSNCHEM
InChI	InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)	VSNCHEM

Synthesis of Phenoxy Acetamide Derivatives: A General Workflow

The synthesis of phenoxy acetamide derivatives typically follows a structured workflow, commencing with chemical synthesis and purification, followed by comprehensive biological evaluation.[1]



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A general workflow for the synthesis and biological evaluation of phenoxy acetamide derivatives.[1]

Potential Therapeutic Applications and Biological Activity

Phenoxy acetamide derivatives have demonstrated a wide range of pharmacological activities, indicating their potential as therapeutic agents in various disease areas.[1]

Anticancer Activity

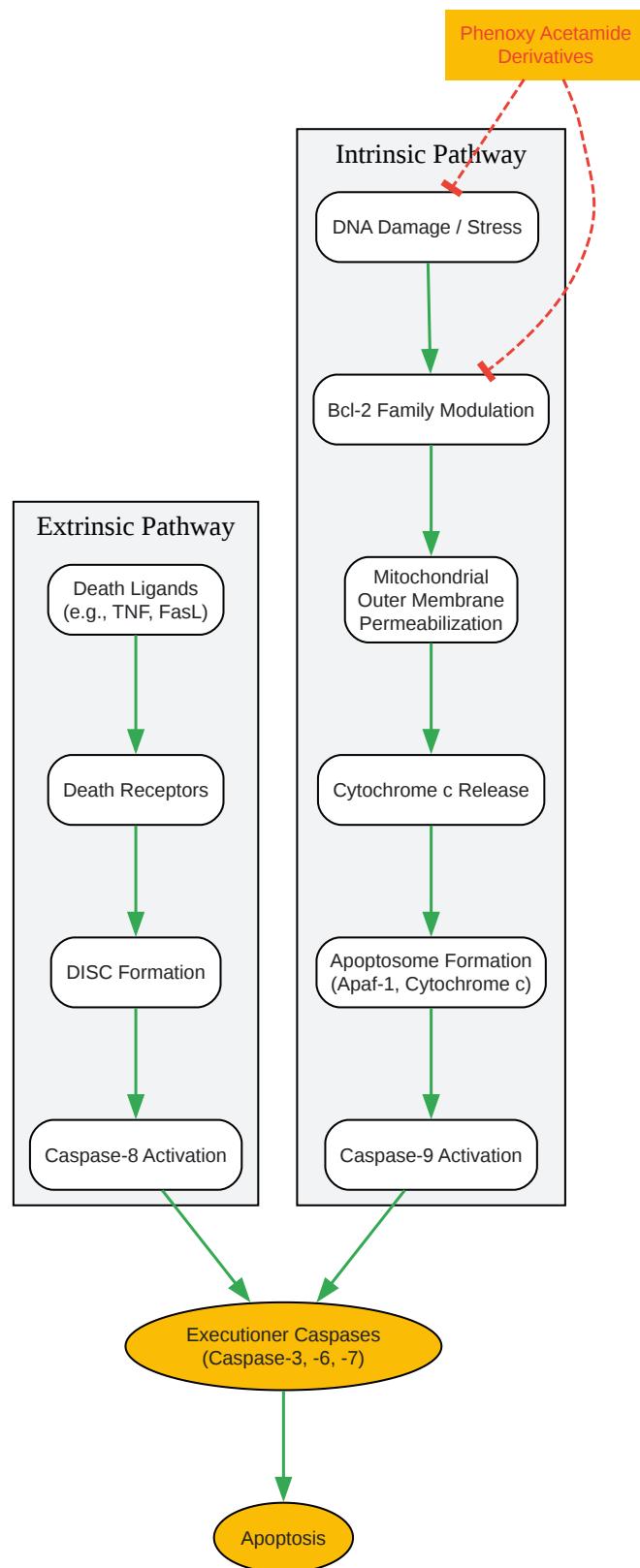
Several studies have highlighted the potential of phenoxy acetamide derivatives as anticancer agents, primarily through the induction of apoptosis in cancer cells.[1][2]

Data Presentation: In Vitro Anticancer Activity of Phenoxy Acetamide Derivatives

Compound ID	Cancer Cell Line	IC ₅₀ (μM)	Reference
Compound I	HepG2 (Liver Cancer)	1.43	[2] [3]
Compound II	HepG2 (Liver Cancer)	6.52	[2] [3]
5-Fluorouracil (Reference)	HepG2 (Liver Cancer)	5.32	[2] [3]
Compound I	MCF-7 (Breast Cancer)	>100	[1]
Compound II	MCF-7 (Breast Cancer)	>100	[1]

Signaling Pathway: Apoptosis Induction

Phenoxy acetamide derivatives may induce apoptosis through both intrinsic and extrinsic pathways.[\[1\]](#)



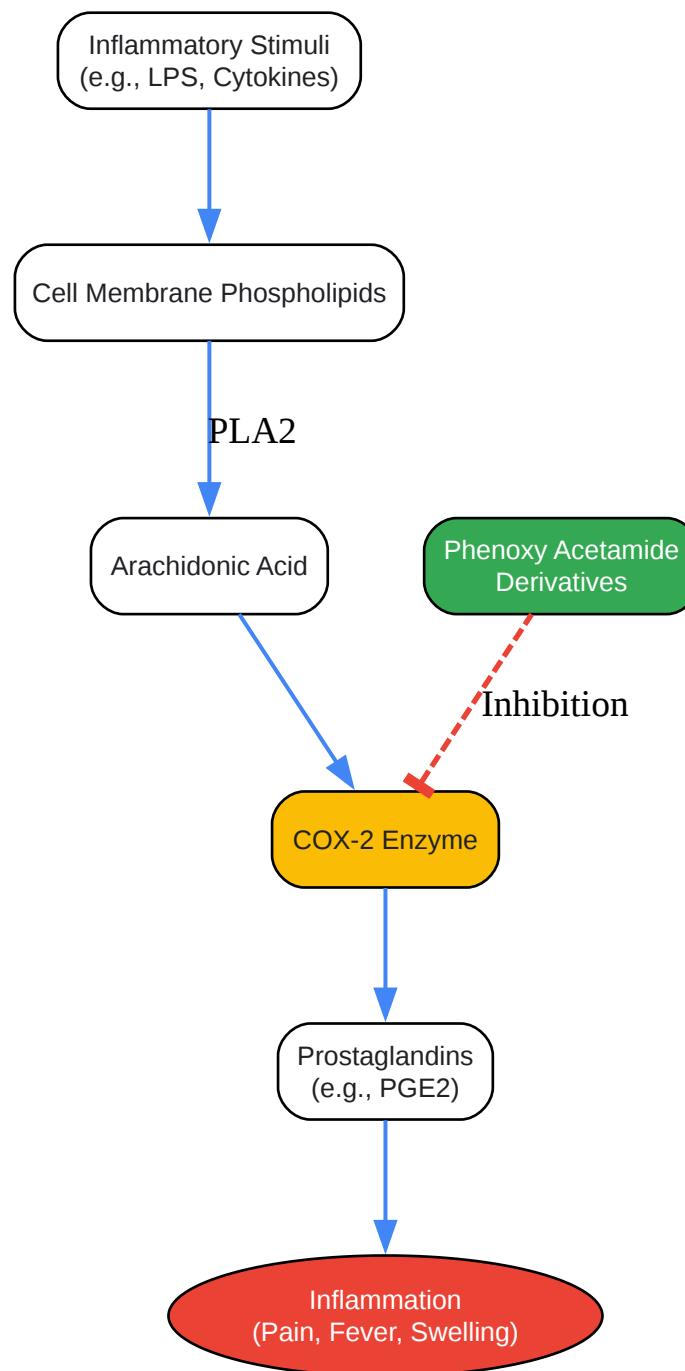
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The intrinsic and extrinsic apoptosis signaling pathways potentially modulated by phenoxy acetamide derivatives.[[1](#)]

Anti-inflammatory Activity

Certain phenoxy acetamide derivatives exhibit anti-inflammatory properties, which are thought to be mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[[1](#)]

Signaling Pathway: COX-2 Mediated Inflammation



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The COX-2 mediated inflammatory pathway and the inhibitory action of phenoxy acetamide derivatives.^[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of phenoxy acetamide derivatives.

General Synthesis of a Phenoxy Acetamide Derivative

This protocol describes a general method for synthesizing a phenoxy acetamide derivative.[\[4\]](#)

Materials:

- A substituted phenol (e.g., 4-methoxyphenol)
- Chloroacetamide
- Potassium carbonate (K_2CO_3)
- Acetone
- Stirring apparatus
- Reflux condenser
- Rotary evaporator
- Filtration apparatus
- Recrystallization solvents (e.g., ethanol/water)

Procedure:

- In a round-bottom flask, dissolve the substituted phenol (1 equivalent) and chloroacetamide (1.1 equivalents) in acetone.
- Add potassium carbonate (1.5 equivalents) to the mixture.
- Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.

- Filter the mixture to remove the inorganic salts and wash the solid with acetone.
- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phenoxy acetamide derivative.
- Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of phenoxy acetamide derivatives on cancer cell lines.[\[2\]](#)

Materials:

- Cancer cell lines (e.g., HepG2, MCF-7)
- Normal cell line (for selectivity assessment)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Test compounds (phenoxy acetamide derivatives) and a reference drug (e.g., 5-Fluorouracil)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- CO₂ incubator
- Microplate reader

Procedure:

- Seed the cells in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Prepare serial dilutions of the test compounds and the reference drug in the growth medium.
- After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (reference drug).
- Incubate the plates for 48-72 hours.
- After the incubation period, add MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

This protocol is used to screen for the anticonvulsant properties of phenoxy acetamide derivatives in an animal model.[\[1\]](#)

Materials:

- Mice (e.g., Swiss albino)
- Test compound
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Corneal or ear-clip electrodes
- An electroconvulsive shock apparatus

Procedure:

- Administer the test compound or vehicle to groups of mice (intraperitoneally or orally).
- At the time of peak effect (predetermined), subject each mouse to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via the electrodes.
- Observe the mice for the presence or absence of the hind limb tonic extensor component of the seizure.
- The abolition of the hind limb tonic extension is considered the endpoint, indicating anticonvulsant activity.
- Calculate the percentage of protection for each group and determine the ED₅₀ (the dose that protects 50% of the animals).

Conclusion

2-(4-Methoxyphenoxy)acetamide belongs to the versatile class of phenoxy acetamide derivatives, which have shown significant promise in various therapeutic areas, including oncology, inflammation, and neurology. The information presented in this guide, including synthesis protocols, biological activity data, and pathway visualizations, provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this chemical scaffold. Further investigation into the specific biological activities and mechanisms of action of **2-(4-methoxyphenoxy)acetamide** is warranted to fully elucidate its therapeutic potential.

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